molecular formula C23H21ClN4O4 B12771954 Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester) CAS No. 43042-08-6

Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)

Cat. No.: B12771954
CAS No.: 43042-08-6
M. Wt: 452.9 g/mol
InChI Key: NLEMXDVTBJHROX-UHFFFAOYSA-N
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Description

2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The presence of the chloro and nitro groups on the phenyl rings further enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline under basic conditions to form the azo compound.

    Esterification: The final step involves esterifying the hydroxyl group of the azo compound with benzoic acid or its derivatives in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

Major Products

    Reduction: Formation of 2-((4-((2-Chloro-4-aminophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester).

    Substitution: Formation of derivatives with various substituents replacing the chloro group.

    Oxidation: Formation of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)acetaldehyde benzoate (ester).

Scientific Research Applications

2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances. Its color properties make it useful in spectrophotometric analyses.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) involves its interaction with molecular targets through its azo group and substituents. The azo group can undergo reversible cis-trans isomerization under light exposure, making it useful in photoresponsive applications. The nitro and chloro groups enhance its binding affinity to various substrates, facilitating its use in dyeing and staining processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol
  • **2-((4-((2-Bromo-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester)
  • **2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)methylamino)ethanol benzoate (ester)

Uniqueness

2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and color properties. The presence of both chloro and nitro groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

43042-08-6

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl benzoate

InChI

InChI=1S/C23H21ClN4O4/c1-2-27(14-15-32-23(29)17-6-4-3-5-7-17)19-10-8-18(9-11-19)25-26-22-13-12-20(28(30)31)16-21(22)24/h3-13,16H,2,14-15H2,1H3

InChI Key

NLEMXDVTBJHROX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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